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molecular formula C7H11F3O3 B8441185 Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-, ethyl ester

Butanoic acid, 2-hydroxy-2-(trifluoromethyl)-, ethyl ester

Cat. No. B8441185
M. Wt: 200.16 g/mol
InChI Key: DZSLKSOMGLWOLY-UHFFFAOYSA-N
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Patent
US07553973B2

Procedure details

To a −78° C. solution of ethyl trifluoropyruvate (129.0 g 758 mmol) in ether was added dropwise within 90 min a solution of EtMgBr 3.0 M in ether (252 mL). The solution was brought over one 1 h to ca. −10° C. and poured over 2 L of saturated NH4Cl. The layers were separated and the aqueous phase extracted with ether (3×500 mL). The organic phases were combined, dried over MgSO4 and the solvent removed. Distillation at 50-65° C. (30 mm Hg) gave the title compound. 1H NMR (400 MHz, acetone-d6): δ 5.4 (s, 1H), 4.35 (q, 2H), 2.07 (m, 1H), 1.83 (m, 1H), 1.3 (t, 3H) and 0.93 (t, 3H).
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
252 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3](=[O:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH3:12][CH2:13][Mg+].[Br-].[NH4+].[Cl-]>CCOCC>[OH:9][C:3]([C:2]([F:10])([F:11])[F:1])([CH2:12][CH3:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
FC(C(C(=O)OCC)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
252 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether (3×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed
DISTILLATION
Type
DISTILLATION
Details
Distillation at 50-65° C. (30 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCC)(CC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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